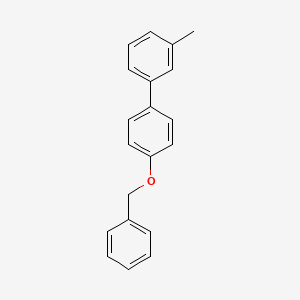

4-Benzyloxy-3'-methylbiphenyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Benzyloxy-3’-methylbiphenyl” is a chemical compound with the molecular formula C20H18O . It is a derivative of biphenyl, which is a type of aromatic hydrocarbon .

Molecular Structure Analysis

The molecular structure of “4-Benzyloxy-3’-methylbiphenyl” consists of 20 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The average mass is 274.356 Da and the mono-isotopic mass is 274.135773 Da .Scientific Research Applications

Synthesis and Chemical Applications

Green Chemistry in Synthesis : The synthesis of 4-Benzyloxy propiophenone, a derivative closely related to 4-Benzyloxy-3'-methylbiphenyl, emphasizes the principles of green chemistry. The study highlights a novel synthesis approach using liquid–liquid–liquid phase-transfer catalysis, which not only intensifies the reaction rates but also exhibits a remarkable selectivity towards the product. This method is particularly noted for minimizing waste, a critical goal in green chemistry (Yadav & Sowbna, 2012).

Fluorination of Benzylic C-H : The process of benzylic C-H fluorination, utilizing compounds like 4-methylbiphenyl, represents an efficient method to produce fluoromethylarenes. These compounds play a crucial role as oxygen mimics in various molecular structures. The study explores the use of silver particles supported on a metal oxide as a catalyst for this fluorination, revealing a new facet of the compound's chemical utility (Kita et al., 2019).

Intermediate in Liquid Crystal Synthesis : Compounds like n-alkoxybiphenyl 4' carbonyloxy benzoic acid, synthesized from derivatives similar to 4-Benzyloxy-3'-methylbiphenyl, serve as intermediates in the production of liquid crystals, particularly in ferroelectric and antiferroelectric variants. This highlights the compound's significance in the synthesis of advanced materials with specific optical properties (Dou Qing, 2000).

Biological Applications

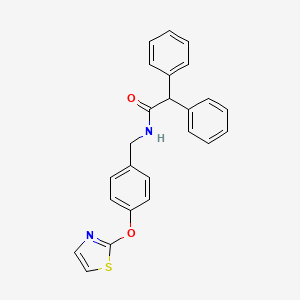

Antitubercular Activity : A study on derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide showcases their promising antitubercular activity. These derivatives were synthesized using green chemistry tools, and their biological evaluation against Mycobacterium tuberculosis showed considerable promise, with some derivatives demonstrating significant activity. This positions compounds related to 4-Benzyloxy-3'-methylbiphenyl as potential leads in antitubercular drug discovery (Nimbalkar et al., 2018).

Enantioselective Synthesis : The compound has also been involved in the enantioselective synthesis of cyclic beta-amino alcohol derivatives, a process catalyzed by iridium. This showcases its utility in producing optically active compounds, which are valuable in the synthesis of various pharmaceuticals and fine chemicals (Lee et al., 2007).

Materials Science Applications

High-Temperature Polymers : In the realm of materials science, derivatives of 4-Benzyloxy-3'-methylbiphenyl have been utilized in synthesizing polybenzimidazoles. These materials exhibit exceptional thermal stability and are considered promising candidates for high-temperature proton exchange membranes, crucial in fuel cell technology (Li et al., 2012).

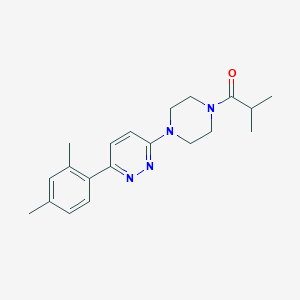

Herbicidal Activities : In agriculture, novel pyridazine derivatives, synthesized using a core similar to 4-Benzyloxy-3'-methylbiphenyl, have demonstrated substantial herbicidal activities. This illustrates the compound's potential role in developing new agrochemicals, contributing to improved pest management strategies (Xu et al., 2012).

Luminescent Materials : Furthermore, the compound's derivatives have been investigated for their luminescent properties, particularly when used as ligands in lanthanide coordination compounds. The research underscores the impact of substituents on the photophysical properties, paving the way for novel applications in lighting and display technologies (Sivakumar et al., 2010).

properties

IUPAC Name |

1-methyl-3-(4-phenylmethoxyphenyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O/c1-16-6-5-9-19(14-16)18-10-12-20(13-11-18)21-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISAIGYPMQWSRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2926468.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-propylurea](/img/structure/B2926470.png)

![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-[(Propan-2-yloxy)methyl]-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B2926483.png)